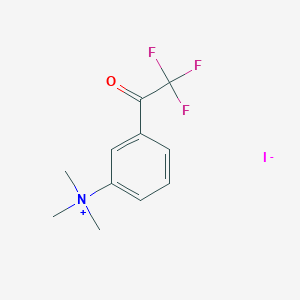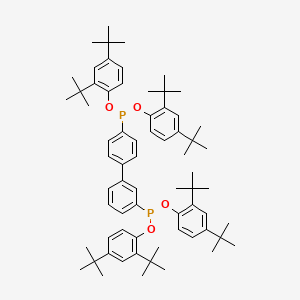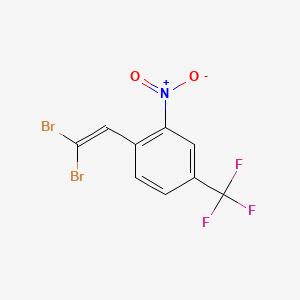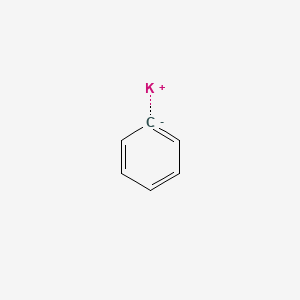
Potassium, phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium, phenyl- is an organometallic compound that consists of a potassium ion (K⁺) and a phenyl group (C₆H₅)
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium, phenyl- can be synthesized through several methods, including:
Reaction of Potassium Metal with Bromobenzene: This method involves the reaction of potassium metal with bromobenzene in an anhydrous solvent such as tetrahydrofuran (THF). The reaction proceeds via a single electron transfer mechanism, resulting in the formation of potassium, phenyl- and potassium bromide as a byproduct.
Grignard Reagent Method: Another method involves the reaction of phenylmagnesium bromide (a Grignard reagent) with potassium chloride. This reaction typically occurs in an ether solvent and results in the formation of potassium, phenyl- and magnesium bromide as a byproduct.
Industrial Production Methods
Industrial production of potassium, phenyl- often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium, phenyl- undergoes various types of chemical reactions, including:
Oxidation: Potassium, phenyl- can be oxidized to form phenol (C₆H₅OH) in the presence of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of potassium, phenyl- can lead to the formation of benzene (C₆H₆) when treated with reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Potassium, phenyl- can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted phenyl compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Solvents: Tetrahydrofuran (THF), ether
Major Products Formed
Oxidation: Phenol (C₆H₅OH)
Reduction: Benzene (C₆H₆)
Substitution: Substituted phenyl compounds
Scientific Research Applications
Potassium, phenyl- has a wide range of applications in scientific research, including:
Synthetic Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Materials Science: Potassium, phenyl- is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its reactivity and ability to introduce phenyl groups into the material structure.
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of potassium, phenyl-, including its use as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of potassium, phenyl- involves its ability to act as a nucleophile, donating its phenyl group to various electrophiles. This nucleophilic behavior is facilitated by the presence of the potassium ion, which stabilizes the phenyl anion intermediate. The molecular targets and pathways involved in its reactions depend on the specific electrophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Sodium, phenyl- (C₆H₅Na): Similar to potassium, phenyl-, but with sodium as the counterion.
Lithium, phenyl- (C₆H₅Li): Similar to potassium, phenyl-, but with lithium as the counterion.
Uniqueness
Potassium, phenyl- is unique due to the specific reactivity imparted by the potassium ion. Compared to sodium, phenyl- and lithium, phenyl-, potassium, phenyl- often exhibits different reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
3605-36-5 |
|---|---|
Molecular Formula |
C6H5K |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
potassium;benzene |
InChI |
InChI=1S/C6H5.K/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |
InChI Key |
OLATUJZPGHTQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[C-]C=C1.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


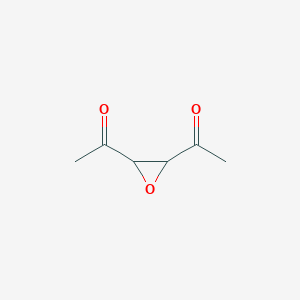
![2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile](/img/structure/B14130321.png)
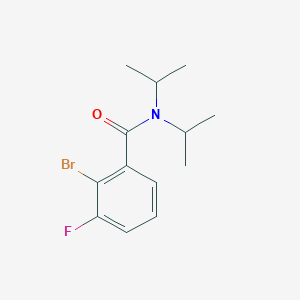
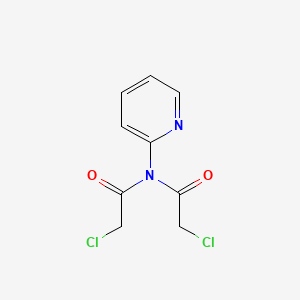
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B14130347.png)
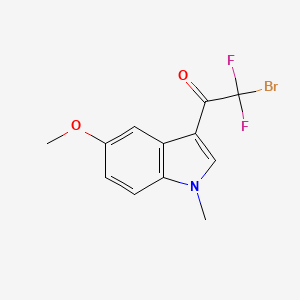
![N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide](/img/structure/B14130351.png)
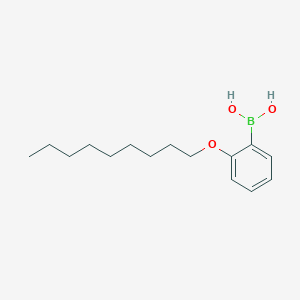
![4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14130365.png)
